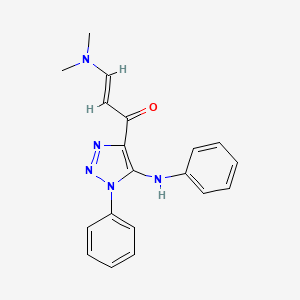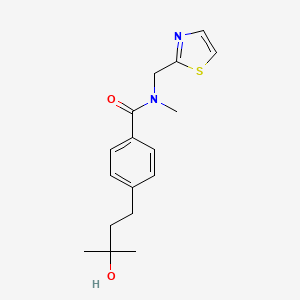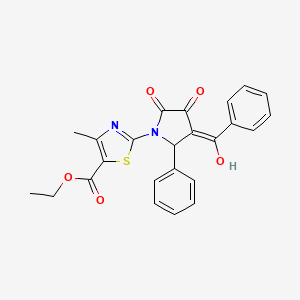
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is not fully understood, but it is believed to be related to its ability to interact with ROS. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to selectively react with hydrogen peroxide and other ROS, leading to the formation of fluorescent adducts. This interaction may also lead to the generation of reactive species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to detect ROS, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in ROS generation, such as N1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-oneH oxidase. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high quantum yield, making it an effective fluorescent probe. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be non-toxic to cells at low concentrations, making it a safe option for in vivo experiments.
However, there are also limitations to the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in lab experiments. Its fluorescence is sensitive to pH and temperature, which can affect its performance in certain experimental conditions. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is relatively hydrophobic, which can limit its use in aqueous environments.
Orientations Futures
There are several future directions for research on 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. One area of interest is in the development of new fluorescent probes based on the structure of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. These probes could be used for a range of applications, such as detecting other reactive species or targeting specific cell types.
Another area of research is in the development of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one-based anticancer agents. Further studies are needed to understand the mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one and to optimize its effectiveness as an anticancer agent.
Finally, there is potential for the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in the development of new antimicrobial agents. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has activity against a range of pathogens, and further research is needed to understand its mechanism of action and to optimize its effectiveness.
Méthodes De Synthèse
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one can be synthesized through a multistep process that involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with aniline and dimethylformamide to form 5-anilino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with 3-(dimethylamino) propenal to produce 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one.
Applications De Recherche Scientifique
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the development of fluorescent probes for bioimaging. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be an effective probe for detecting reactive oxygen species (ROS) in living cells, which is important for understanding the role of ROS in disease and aging.
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been studied for its potential as an anticancer agent. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
(E)-1-(5-anilino-1-phenyltriazol-4-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-23(2)14-13-17(25)18-19(20-15-9-5-3-6-10-15)24(22-21-18)16-11-7-4-8-12-16/h3-14,20H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBXJPNJYVMNV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)


![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![3-(allylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5381813.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)
![6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381825.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5381826.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide](/img/structure/B5381863.png)